3-(1-Adamantylamino)propan-1-ol
Description
3-(1-Adamantylamino)propan-1-ol is an adamantane-substituted propanolamine derivative characterized by a rigid tricyclic adamantane moiety linked to a 3-aminopropanol chain. The adamantyl group improves metabolic stability, while the amino and hydroxyl groups enable hydrogen bonding and solubility modulation .
Properties
IUPAC Name |
3-(1-adamantylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-3-1-2-14-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12,14-15H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRIXWYBKABTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239854 | |
| Record name | 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19984-59-9 | |
| Record name | 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19984-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tricyclo[3.3.1.13,7]dec-1-ylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(1-Adamantylamino)propan-1-ol typically involves the reaction of adamantylamine with a suitable propanol derivative. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(1-Adamantylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-Adamantylamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of advanced materials and polymers due to its stable adamantane core
Mechanism of Action
The mechanism of action of 3-(1-Adamantylamino)propan-1-ol involves its interaction with specific molecular targets, often proteins or enzymes. The adamantane core provides rigidity and stability, allowing the compound to fit into specific binding sites. This interaction can modulate the activity of the target protein or enzyme, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features
The compound is distinguished from similar adamantane derivatives by the positions of its amino and hydroxyl groups. Below is a comparison with structurally related compounds:
*Calculated based on formula C₁₃H₂₃NO.
Reactivity and Stability
- The amino group in this compound increases polarity, improving aqueous solubility compared to non-amino analogs (e.g., 3-(1-Adamantyl)propan-1-ol) .
Biological Activity
3-(1-Adamantylamino)propan-1-ol, a compound featuring an adamantane moiety, has garnered attention for its potential biological activities. The adamantane structure is known for its unique properties, which can enhance the pharmacological profiles of various compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including proteins and enzymes. The adamantane structure can facilitate binding to these targets, potentially altering their functions and leading to therapeutic effects. For example, adamantane derivatives have been shown to exhibit antiviral properties by inhibiting viral replication processes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against breast cancer cells (MCF-7), suggesting that this compound may act as a potential anticancer agent. The cytotoxic effects were measured using the MTT assay, which assesses cell viability based on mitochondrial activity .
Table 1: Cytotoxic Activity of this compound
Case Studies
Case Study 1: Anticancer Potential
In a study focusing on adamantane derivatives, researchers synthesized several compounds including this compound and tested their efficacy against cancer cell lines. The results indicated that this compound exhibited a dose-dependent cytotoxic effect on MCF-7 cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents like Tamoxifen .
Case Study 2: Antiviral Activity
Another investigation assessed the antiviral properties of adamantane derivatives, including this compound. The study found that these compounds could inhibit the replication of certain viruses, highlighting their potential as antiviral agents. The mechanism involved interference with viral entry or replication processes within host cells .
Pharmacological Properties
The pharmacological profile of this compound suggests several beneficial properties:
- Antiviral Activity : Effective against influenza and HIV viruses.
- Anticancer Activity : Significant cytotoxic effects on various cancer cell lines.
- Potential Neuroprotective Effects : Some studies indicate that adamantane derivatives may have neuroprotective properties, making them candidates for further research in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
